(4-Méthanesulfinylphényl)méthylamine CAS No. 128668-80-4"

>

(4-Méthanesulfinylphényl)méthylamine CAS No. 128668-80-4"

>

(4-Méthanesulfinylphényl)méthylamine

Vue d'ensemble

Description

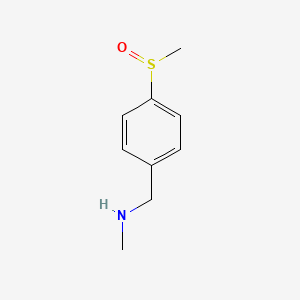

(4-Methanesulfinylphenyl)methylamine is an organic compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound is known for its versatile applications in scientific research and industrial processes. It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a methylamine group.

Applications De Recherche Scientifique

(4-Methanesulfinylphenyl)methylamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research has explored its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes

Méthodes De Préparation

The synthesis of (4-Methanesulfinylphenyl)methylamine typically involves multiple steps. One common method includes the reaction of methanesulfinyl chloride with 4-aminomethylbenzene, followed by N-methylation to yield the target compound . The reaction conditions often require the use of organic solvents such as ether, acetone, or dichloromethane, and the process is usually carried out under controlled temperatures to ensure the desired product is obtained.

Analyse Des Réactions Chimiques

(4-Methanesulfinylphenyl)methylamine undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Mécanisme D'action

The mechanism of action of (4-Methanesulfinylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present in the target molecule. It can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

(4-Methanesulfinylphenyl)methylamine can be compared to other similar compounds such as:

(4-Methanesulfonylphenyl)methylamine: This compound has a sulfonyl group instead of a sulfinyl group, which affects its reactivity and stability.

(4-Methylsulfinylphenyl)methylamine:

(4-Methanesulfinylphenyl)methylamine: The substitution of a methyl group with an ethyl group can influence the compound’s solubility and interaction with other molecules.

These comparisons highlight the unique structural features and reactivity of (4-Methanesulfinylphenyl)methylamine, making it a valuable compound in various fields of research and industry.

Activité Biologique

(4-Methanesulfinylphenyl)methylamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C9H13NOS

- Molecular Weight : 185.27 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that (4-Methanesulfinylphenyl)methylamine may exert its effects through several biological pathways:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes, which may lead to altered metabolic processes in cells. For instance, it has been associated with the inhibition of phospholipase A2, a critical enzyme in lipid metabolism .

- Antioxidant Properties : The presence of the methanesulfinyl group suggests potential antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Receptor Interaction : Preliminary studies indicate that the compound may interact with various receptors, leading to downstream effects on cell signaling pathways. Further research is needed to clarify these interactions.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of (4-Methanesulfinylphenyl)methylamine. A study demonstrated that the compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In animal models of neurodegeneration, (4-Methanesulfinylphenyl)methylamine showed promise in reducing neuronal damage and improving cognitive function. This effect is hypothesized to be linked to its antioxidant properties .

Safety Profile

While the biological activity is promising, safety assessments are essential. Methylamine derivatives can exhibit toxicity at certain concentrations. For example, methylamine itself has been reported to cause respiratory irritation and other adverse effects in high doses . Therefore, understanding the safety profile of (4-Methanesulfinylphenyl)methylamine is crucial for its therapeutic application.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H13NOS |

| Molecular Weight | 185.27 g/mol |

| CAS Number | [insert CAS number] |

| Anticancer Activity | Cytotoxic against cancer cell lines |

| Neuroprotective Effects | Reduces neuronal damage |

| Safety Concerns | Potential respiratory irritant |

Propriétés

IUPAC Name |

N-methyl-1-(4-methylsulfinylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-10-7-8-3-5-9(6-4-8)12(2)11/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRUWCDVYZQVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.